2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol

CAS No.: 42900-97-0

Cat. No.: VC2418485

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42900-97-0 |

|---|---|

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol |

| Standard InChI | InChI=1S/C14H21NO/c1-11-8-13(9-12(2)14(11)16)10-15-6-4-3-5-7-15/h8-9,16H,3-7,10H2,1-2H3 |

| Standard InChI Key | FZAJUZSNGXVCTM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1O)C)CN2CCCCC2 |

| Canonical SMILES | CC1=CC(=CC(=C1O)C)CN2CCCCC2 |

Introduction

Chemical Structure and Identity

Molecular Composition and Nomenclature

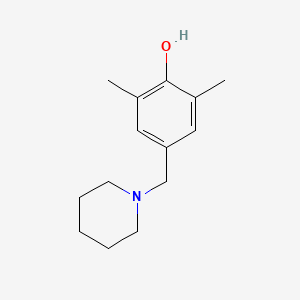

2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol has the molecular formula C₁₄H₂₁NO, representing a hybrid structure that incorporates both phenolic and amine functional groups. The compound's structure consists of a phenol core with two methyl groups at positions 2 and 6, and a piperidin-1-ylmethyl group at position 4. This arrangement creates a molecule with multiple reactive sites and distinctive chemical properties.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol, though it may also be referred to by several synonyms including:

-

Phenol, 2,6-dimethyl-4-(1-piperidinylmethyl)-

-

2,6-Dimethyl-4-(1-piperidinylmethyl)phenol

Structural Identifiers and Characteristics

The compound is uniquely identified by its CAS Registry Number 42900-97-0, which serves as a distinctive identifier in chemical databases and literature . Its structure can be represented by the InChI notation:

InChI=1/C14H21NO/c1-11-8-13(9-12(2)14(11)16)10-15-6-4-3-5-7-15/h8-9,16H,3-7,10H2,1-2H3

This heterocyclic compound features multiple functional groups that contribute to its chemical versatility:

-

A phenolic hydroxyl group (-OH) that can participate in hydrogen bonding and acid-base reactions

-

Two methyl groups that provide steric effects and influence electron density

-

A piperidine ring that contributes to the compound's basicity and offers additional reaction sites

Physical and Chemical Properties

Chemical Properties and Reactivity

The dual functionality of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol contributes to its diverse chemical behavior. The compound exhibits properties associated with both phenols and amines:

-

Phenolic Properties: The hydroxyl group can participate in acid-base reactions, act as a hydrogen bond donor, and undergo various transformations including oxidation and electrophilic substitution reactions.

-

Amine Properties: The piperidine moiety contributes to the molecule's basicity and can participate in nucleophilic reactions through its nitrogen atom .

-

Antioxidant Potential: Like many phenolic compounds, 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol may exhibit antioxidant activity due to the ability of the phenolic hydroxyl group to donate hydrogen atoms to neutralize free radicals .

The compound can participate in various chemical reactions including:

-

Oxidation of the hydroxyl group

-

Electrophilic substitution reactions on the aromatic ring

-

Nucleophilic substitution reactions involving the piperidine nitrogen

-

Complexation with metal ions through the phenolic oxygen and/or piperidine nitrogen

Synthesis Methods

Synthetic Routes and Preparation

The synthesis of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol can be achieved through various routes, with the primary method involving the reaction of 2,6-dimethylphenol with piperidine. This synthetic process typically requires specific catalysts and controlled reaction conditions to achieve high yields.

A typical synthesis pathway includes:

-

Starting with 2,6-dimethylphenol as the primary precursor

-

Introducing a formaldehyde or formaldehyde equivalent to create a reactive intermediate

-

Performing a condensation reaction with piperidine to introduce the piperidin-1-ylmethyl group at the 4-position

-

Purification of the final product through crystallization or chromatographic techniques

The synthesis generally requires elevated temperatures (approximately 130°C) for several hours to ensure complete conversion of reactants into the desired product. The reaction conditions can be adjusted to optimize yield and purity, with industrial processes potentially employing continuous flow reactors and automated systems for precise control.

Quality Control and Characterization

In both research and industrial settings, the synthesis of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol is typically monitored and verified using various analytical techniques:

-

High-performance liquid chromatography (HPLC) for purity assessment

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification

-

Infrared spectroscopy for functional group identification

These techniques ensure the consistency and quality of the synthesized compound, particularly when it is intended for use in biological research or as a precursor in pharmaceutical synthesis.

Applications in Research and Industry

Organic Synthesis Applications

One of the primary applications of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol is as a building block in organic synthesis. Its multi-functional structure makes it valuable for creating more complex molecules with specific properties. The compound's ability to participate in various reactions through its phenolic and amine groups allows for diverse synthetic transformations.

Researchers utilize this compound to:

-

Synthesize larger heterocyclic systems

-

Create molecules with specific pharmacophore patterns

-

Develop compounds with tailored physical and chemical properties

| Biological Activity | Research Focus | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Development of novel antibiotics |

| Antifungal | Suppression of fungal pathogens | Antifungal medication formulation |

| Antioxidant | Free radical scavenging | Pharmaceutical and cosmetic preservatives |

| Metal Chelation | Binding to metal ions | Therapeutic agents for metal toxicity |

Chemical Reactivity and Structure-Activity Relationships

Reactive Sites and Chemical Behavior

The structural features of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol directly influence its chemical reactivity pattern. Each functional component contributes distinct reactive characteristics:

-

The Phenolic Hydroxyl Group: Acts as a hydrogen bond donor and can participate in acid-base reactions. The hydroxyl group can undergo oxidation, esterification, and other transformations typical of phenols.

-

The Aromatic Ring: Despite the presence of methyl substituents at positions 2 and 6, the aromatic ring can still undergo electrophilic substitution reactions, particularly at the 3 and 5 positions.

-

The Piperidine Ring: Contains a basic nitrogen that can participate in nucleophilic reactions, quaternization, N-oxidation, and coordination with metal ions .

-

The Methyl Groups: While less reactive than other functional groups in the molecule, the methyl groups can influence the electron density of the aromatic ring and may undergo oxidation under specific conditions.

Structure-Activity Considerations

The specific arrangement of functional groups in 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol contributes to its potential biological activities. The dual presence of a phenolic group and a basic amine creates opportunities for multiple types of interactions with biological targets:

These structural features make the compound potentially useful in medicinal chemistry and materials science applications, where specific molecular interactions are essential for functionality .

Analytical Methods for Characterization

Spectroscopic Identification

Various spectroscopic techniques can be employed to characterize and identify 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through:

-

¹H NMR: Shows characteristic signals for aromatic protons, methyl groups, piperidine ring protons, and the benzylic methylene group

-

¹³C NMR: Confirms carbon skeleton arrangement and functional group attachments

-

-

Infrared (IR) Spectroscopy: Identifies key functional groups through characteristic absorption bands:

-

O-H stretching (phenolic)

-

C-H stretching (aromatic and aliphatic)

-

C-N stretching (piperidine)

-

C=C stretching (aromatic ring)

-

-

Mass Spectrometry: Confirms molecular weight and provides fragmentation pattern information that helps verify the structure.

Chromatographic Methods

Chromatographic techniques are essential for determining the purity and identity of 2,6-Dimethyl-4-(piperidin-1-ylmethyl)phenol:

-

High-Performance Liquid Chromatography (HPLC): Allows for quantitative analysis and purity determination

-

Thin-Layer Chromatography (TLC): Provides a rapid means for monitoring reaction progress and identifying the compound

-

Gas Chromatography (GC): May be used for volatile derivatives or for analysis after suitable derivatization

These analytical methods collectively provide comprehensive characterization of the compound's identity, purity, and structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume